molecular formula C7H11NO3S B2408086 2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one CAS No. 2375261-87-1

2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one

Cat. No.: B2408086
CAS No.: 2375261-87-1
M. Wt: 189.23
InChI Key: VKWJYGKXLQEJSF-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique thieno[3,4-c]pyridin-6-one structure, which contributes to its diverse reactivity and utility.

Preparation Methods

The synthesis of 2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one involves several steps. One common method includes the reaction of hexahydrophthalic anhydride with thiophene-2-carbohydrazide under specific conditions . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the compound.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like triethylamine and palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one can be compared with other similar compounds, such as:

  • 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl trifluoromethanesulfonate
  • N-trifluoromethanesulfonyloxy-Bicyclo-[2,2,1]-Hept-5-ene-2,3-Dicarboximide

These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its thieno[3,4-c]pyridin-6-one core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,2-dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3S/c9-7-1-5-3-12(10,11)4-6(5)2-8-7/h5-6H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWJYGKXLQEJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CS(=O)(=O)CC2CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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